(1Z)-1-(3-bromophenyl)ethanone oxime
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Description
(1Z)-1-(3-bromophenyl)ethanone oxime, also known as BrPEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BrPEO is a ketoxime that can act as a chelating agent and has been found to have a wide range of pharmacological properties.
Scientific Research Applications
Synthesis Methodologies and Chemical Reactions
Reactions with Tetrasulfur Tetranitride
1-Aryl-2,2-dihalogenoethanone oximes, including those related to "(1Z)-1-(3-bromophenyl)ethanone oxime," have been used to synthesize 3-aryl-4-halogeno-1,2,5-thiadiazoles. These compounds are prepared through reactions with tetrasulfur tetranitride, showcasing the utility of such oximes in generating heterocyclic compounds with potential applications in materials science and pharmaceuticals (Yoon, Cho, & Kim, 1998).
Ligands for Catalysis
O-Aryloxime ethers, structurally similar to "this compound," have been identified as efficient ligands for palladium-catalyzed Suzuki–Miyaura coupling reactions. This highlights their potential role in enhancing the efficiency of cross-coupling reactions, a cornerstone technique in the synthesis of complex organic molecules (Mondal & Bora, 2014).
Materials Science and Polymer Research
Epoxy Resins
Compounds derived from reactions involving halogenated ethanone oximes have been explored for their applications in creating flame-retardant epoxy resins. These materials offer improved thermal stability and flame resistance, making them suitable for electronic applications (Wang & Shieh, 1998).
Environmental Applications
Degradation Studies
The degradation products of UV filters, similar in structure to "this compound," have been studied in chlorinated seawater swimming pools. Understanding the degradation pathways of such compounds is crucial for assessing their environmental impact, especially in relation to the formation of potentially toxic byproducts (Manasfi et al., 2015).
properties
IUPAC Name |
(NZ)-N-[1-(3-bromophenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEQLTCSWQPJIV-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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